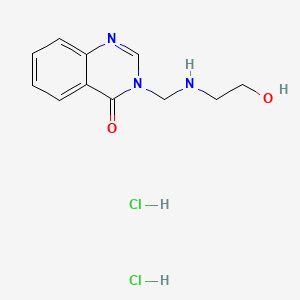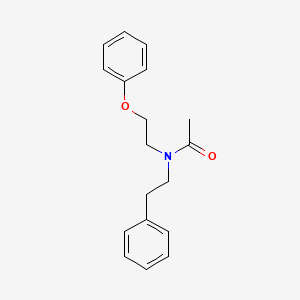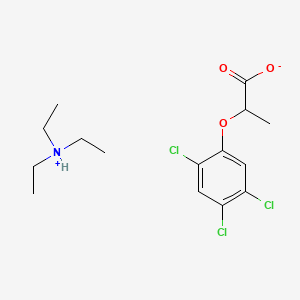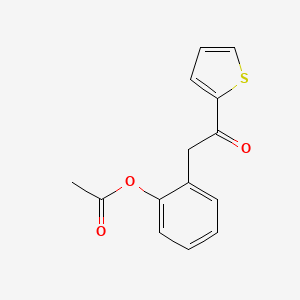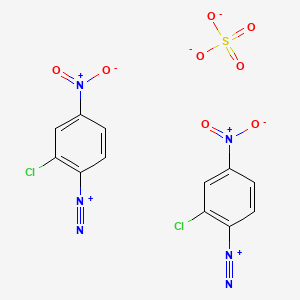
2-Isocyano-2,4-dimethylpentanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyano-2,4-dimethylpentanoic acid methyl ester is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is known for its unique isocyano functional group, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester typically involves the reaction of 2,4-dimethylpentanoic acid with methyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Isocyano-2,4-dimethylpentanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The isocyano group can undergo nucleophilic substitution reactions with reagents like amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates, respectively.
Aplicaciones Científicas De Investigación
2-Isocyano-2,4-dimethylpentanoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-Isocyano-2,4-dimethylpentanoic acid methyl ester can be compared with similar compounds such as:
2-Isocyano-4-methylpentanoic acid methyl ester: This compound has a similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
2-Isocyano-2-methylpropanoic acid methyl ester: Another related compound with distinct chemical properties and uses.
Propiedades
Número CAS |
730964-76-8 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl 2-isocyano-2,4-dimethylpentanoate |
InChI |
InChI=1S/C9H15NO2/c1-7(2)6-9(3,10-4)8(11)12-5/h7H,6H2,1-3,5H3 |
Clave InChI |
WBBLGBLTTADXTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C(=O)OC)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


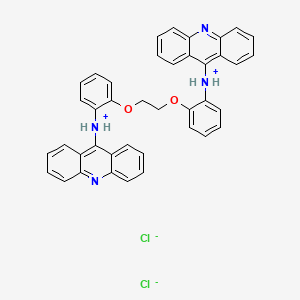
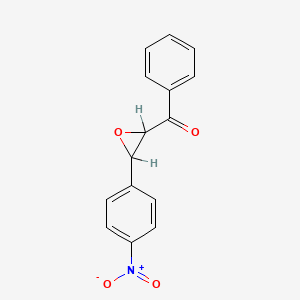
![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)

![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)

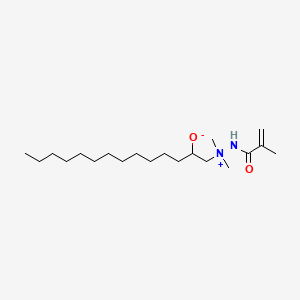
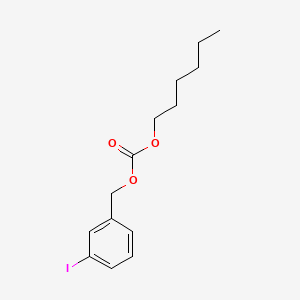
![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)
